

Physical and chemical properties of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

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An In-depth Technical Guide to Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive scientific overview of **Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a nitrophenyl moiety offers a versatile handle for further chemical modification.^{[1][2][3]} This document details the compound's physicochemical properties, outlines robust protocols for its synthesis and characterization, explores its chemical reactivity, and discusses its potential applications in drug discovery. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their research endeavors.

Core Physicochemical and Structural Properties

Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate is an organic compound featuring a central 3,5-disubstituted isoxazole ring.^[1] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is linked to a 3-nitrophenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The ethyl ester functional group enhances the compound's lipophilicity, which can be a critical factor in modulating its pharmacokinetic profile in potential

therapeutic applications.[1] The nitro group is a strong electron-withdrawing group that influences the electronic properties of the aromatic ring and serves as a key site for chemical transformation.[4]

Table 1: Summary of Physicochemical Properties

Property	Value	Source
CAS Number	866040-66-6	[1]
Molecular Formula	C ₁₂ H ₁₀ N ₂ O ₅	[1]
Molecular Weight	262.22 g/mol	[1][5]
Appearance	Reported as a solid	[6]
Purity	Commercially available at >95%	[1][7]
Solubility	Moderate solubility in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate); limited solubility in water is expected.	[1]
Synonyms	5-(3-Nitro-phenyl)-isoxazole-3-carboxylic acid ethyl ester; Ethyl 5-(3-nitrophenyl)-1,2-oxazole-3-carboxylate	[1][6][8]
InChI Key	SSOVVOHZUNJEAK-UHFFFAOYSA-N	[6]

Synthesis and Mechanistic Considerations

The synthesis of 3,5-disubstituted isoxazoles is most commonly and efficiently achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[2] An alternative, well-established route involves the condensation of a β -dicarbonyl compound with hydroxylamine. [9][10] For the title compound, the cycloaddition pathway is highly convergent. The key steps involve the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an appropriate alkyne.

Recommended Synthetic Protocol: 1,3-Dipolar Cycloaddition

This protocol describes a robust method adapted from established procedures for isoxazole synthesis.^{[2][9]} The causality for this choice rests on the high regioselectivity and yields often associated with this pathway for constructing the isoxazole core.

Step 1: Preparation of 3-Nitrobenzaldoxime (Nitrile Oxide Precursor)

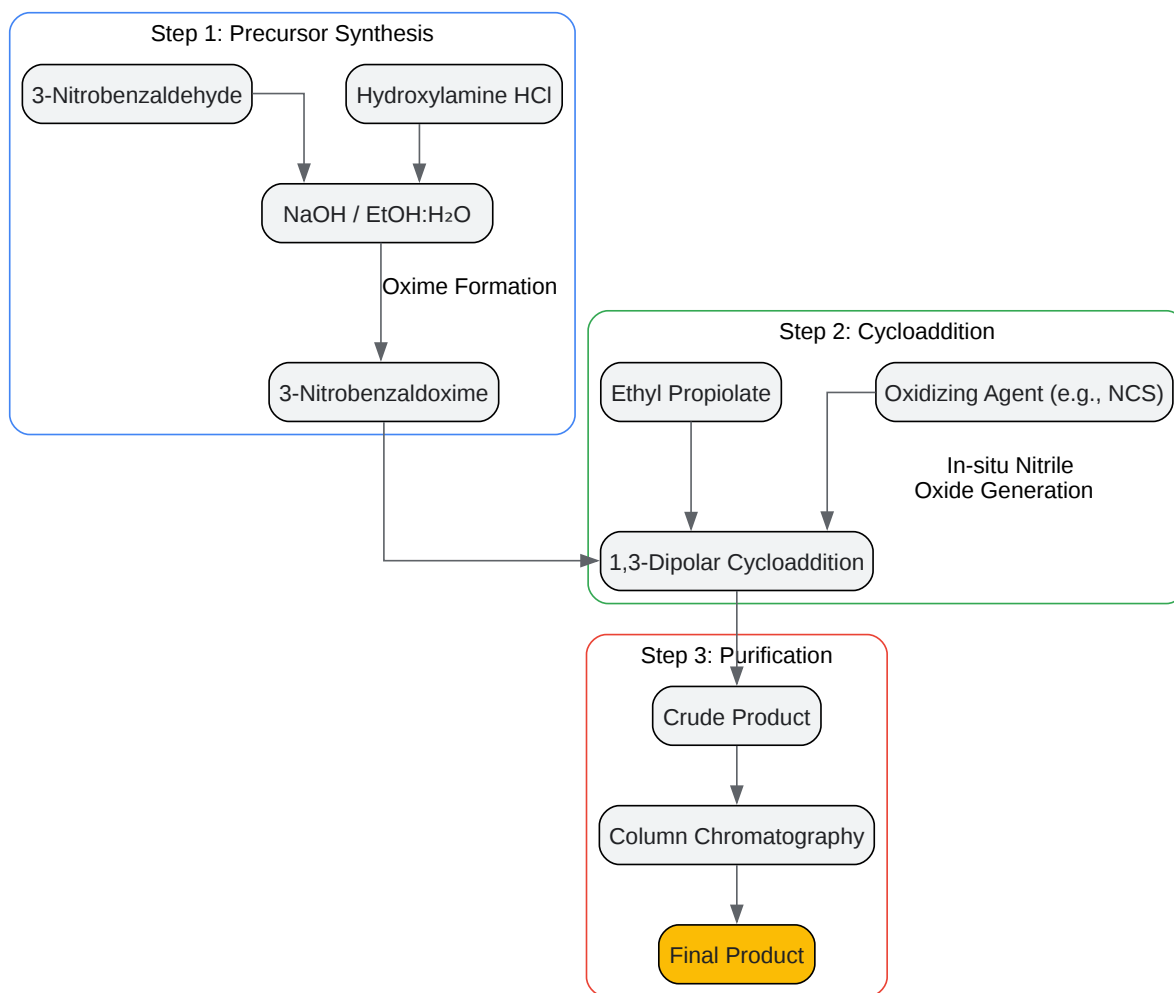
- Dissolve 3-nitrobenzaldehyde (1.0 eq.) in a 1:1 mixture of ethanol and water.
- Add hydroxylamine hydrochloride (1.2 eq.) and sodium hydroxide (1.2 eq.) to the solution.
- Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, neutralize the mixture with dilute HCl and extract the product with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime, which can often be used without further purification.

Step 2: In-situ Generation of Nitrile Oxide and Cycloaddition

- Dissolve the 3-nitrobenzaldoxime (1.0 eq.) and ethyl propiolate (1.1 eq.) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the mixture in an ice bath.
- Slowly add a solution of an oxidizing agent, such as sodium hypochlorite (household bleach) or N-chlorosuccinimide (NCS), to the stirred mixture.^[9] The slow addition is critical to maintain a low concentration of the highly reactive nitrile oxide intermediate, thereby minimizing its dimerization into a furoxan byproduct.^[9]
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting materials are consumed.

Step 3: Workup and Purification

- Quench the reaction with water and separate the organic layer.
- Extract the aqueous layer with additional DCM.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure **Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate**.^[9]^[11]



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Caption: Synthetic workflow for **Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate**.

Spectroscopic and Analytical Characterization

Rigorous structural confirmation is paramount. While specific experimental spectra for this exact molecule are not publicly available, its structure allows for reliable prediction of its spectroscopic features based on extensive data from analogous compounds.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Predicted Spectroscopic Data

- ^1H NMR (400 MHz, CDCl_3):
 - δ 8.6-8.8 ppm: (multiplet, 1H) - Aromatic proton ortho to the nitro group.
 - δ 8.3-8.5 ppm: (multiplet, 1H) - Aromatic proton para to the nitro group.
 - δ 7.6-7.8 ppm: (multiplet, 2H) - Remaining aromatic protons.
 - δ 7.0-7.2 ppm: (singlet, 1H) - Proton on the C4 position of the isoxazole ring.
 - δ 4.4-4.6 ppm: (quartet, 2H, $J \approx 7.1$ Hz) - Methylene protons ($-\text{OCH}_2\text{CH}_3$) of the ethyl ester.
 - δ 1.4-1.6 ppm: (triplet, 3H, $J \approx 7.1$ Hz) - Methyl protons ($-\text{OCH}_2\text{CH}_3$) of the ethyl ester.
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ \sim 161 ppm: Ester carbonyl carbon ($\text{C}=\text{O}$).
 - δ \sim 170 ppm, \sim 158 ppm: C5 and C3 carbons of the isoxazole ring.
 - δ \sim 148 ppm: Aromatic carbon attached to the nitro group.
 - δ 122-135 ppm: Remaining aromatic carbons and C4 of the isoxazole ring.
 - δ \sim 62 ppm: Methylene carbon ($-\text{OCH}_2$) of the ethyl ester.
 - δ \sim 14 ppm: Methyl carbon ($-\text{CH}_3$) of the ethyl ester.
- FT-IR (KBr, cm^{-1}):

- $\sim 1730\text{ cm}^{-1}$: Strong C=O stretching (ester).
- $\sim 1530\text{ cm}^{-1}$ & $\sim 1350\text{ cm}^{-1}$: Strong asymmetric and symmetric NO_2 stretching.
- $\sim 1600\text{ cm}^{-1}$: C=N stretching of the isoxazole ring.
- $\sim 3100\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1250\text{ cm}^{-1}$: C-O stretching (ester).
- Mass Spectrometry (ESI+):
 - m/z: 263.06 $[\text{M}+\text{H}]^+$, 285.04 $[\text{M}+\text{Na}]^+$.

Protocol for NMR Sample Preparation and Analysis

- Accurately weigh 5-10 mg of the purified solid compound.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the ^1H NMR signals and reference the spectra to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

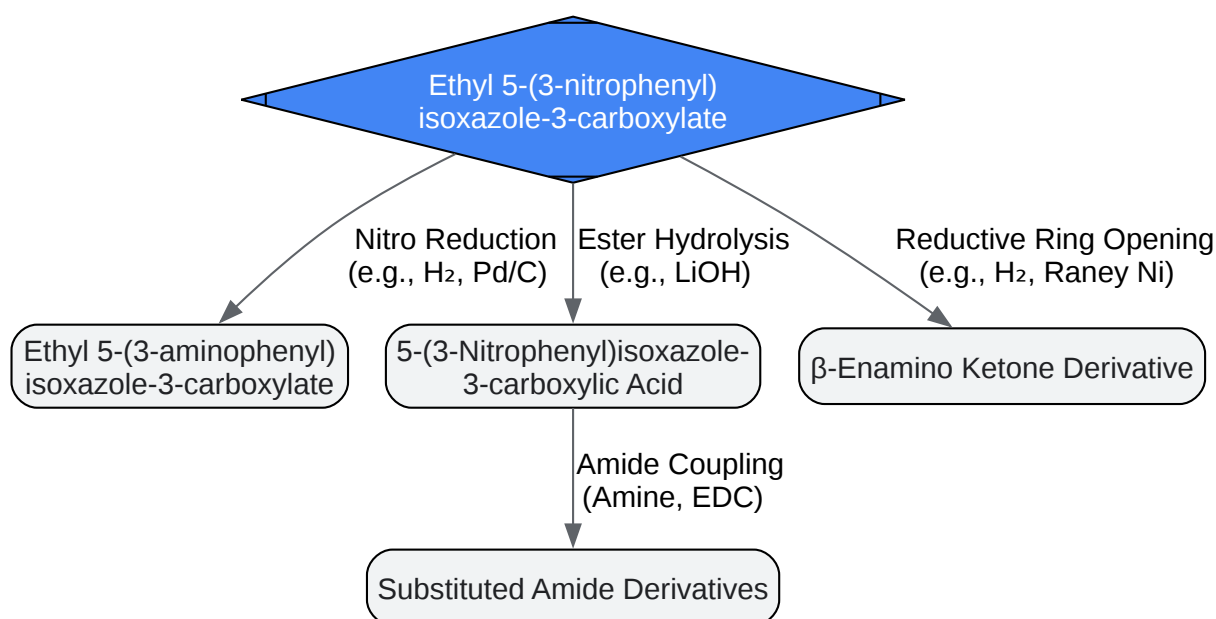
Chemical Reactivity and Synthetic Potential

The molecule possesses three primary sites of reactivity, making it a valuable intermediate for generating compound libraries for screening in drug discovery programs.

- Reduction of the Nitro Group: The nitro functionality is readily reduced to an aniline derivative using various standard conditions, such as catalytic hydrogenation ($\text{H}_2/\text{Pd-C}$) or chemical

reduction (SnCl_2/HCl). This introduces a nucleophilic amino group, which is a common handle for amide bond formation, sulfonylation, or diazotization reactions.

- **Modification of the Ester Group:** The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic (e.g., LiOH , NaOH) or acidic conditions. The resulting acid is a versatile precursor for forming a wide array of amides via coupling with various amines using standard reagents like EDC/DMAP or HATU.[11]
- **Isoxazole Ring Opening:** The N-O bond of the isoxazole ring is susceptible to reductive cleavage. This reaction, often performed with catalytic hydrogenation, can unmask a β -enamino ketone or related open-chain structure, providing a pathway to entirely different classes of compounds.[15]



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Caption: Key reaction pathways for **Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate**.

Potential Applications in Research and Development

The isoxazole core is a well-established pharmacophore present in numerous approved drugs, including the anti-inflammatory COX-2 inhibitor valdecoxib and β -lactamase resistant antibiotics like cloxacillin.[3] Compounds containing nitroaromatic groups have also been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[1]

Given this precedent, **Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate** is a highly valuable scaffold for:

- Medicinal Chemistry: Serving as a starting point for the synthesis of novel compounds to be screened for various biological activities, particularly as potential anti-inflammatory, anticancer, or antimicrobial agents.[1][10][16]
- Fragment-Based Drug Discovery: The molecule can be used as a fragment for building more complex and potent drug candidates.
- Materials Science: Heterocyclic compounds are often explored for applications in organic electronics and as functional dyes.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The nitro group can impart toxicity, and care should be taken to avoid inhalation, ingestion, or skin contact.[1] Refer to the Safety Data Sheet (SDS) provided by the supplier for complete handling and disposal information.

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- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 5-(3-nitrophenyl)isoxazole-3-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1598605#physical-and-chemical-properties-of-ethyl-5-3-nitrophenyl-isoxazole-3-carboxylate]

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